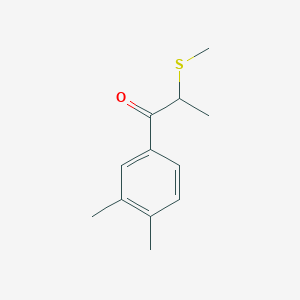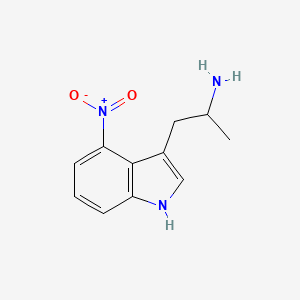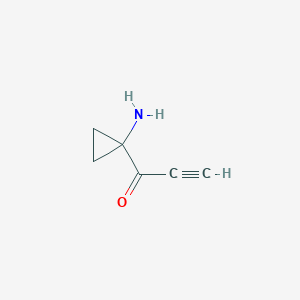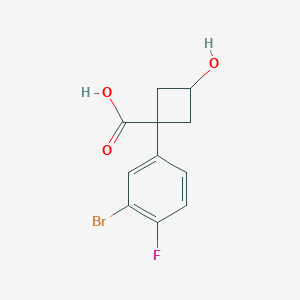
2-(1-Methyl-1H-pyrazol-3-yl)-1,3-thiazole-4-carboximidamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1-Methyl-1H-pyrazol-3-yl)-1,3-thiazole-4-carboximidamide is a heterocyclic compound that features both pyrazole and thiazole rings. These structures are known for their diverse biological activities and are often explored in medicinal chemistry for their potential therapeutic applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Methyl-1H-pyrazol-3-yl)-1,3-thiazole-4-carboximidamide typically involves the formation of the pyrazole and thiazole rings followed by their coupling. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the pyrazole ring can be synthesized via the reaction of hydrazine with a 1,3-diketone, while the thiazole ring can be formed through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. This often includes the use of continuous flow reactors and green chemistry principles to minimize waste and improve yield .
化学反応の分析
Types of Reactions
2-(1-Methyl-1H-pyrazol-3-yl)-1,3-thiazole-4-carboximidamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at positions adjacent to the nitrogen atoms in the rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated reagents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols .
科学的研究の応用
2-(1-Methyl-1H-pyrazol-3-yl)-1,3-thiazole-4-carboximidamide has been explored for various scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Studied for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.
作用機序
The mechanism of action of 2-(1-Methyl-1H-pyrazol-3-yl)-1,3-thiazole-4-carboximidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, such as inhibition of cell proliferation or modulation of immune responses .
類似化合物との比較
Similar Compounds
1-Phenyl-1H-pyrazol-3-yl derivatives: Known for their antimicrobial and anti-inflammatory properties.
Thiazole-based compounds: Often explored for their anticancer and antimicrobial activities.
Uniqueness
2-(1-Methyl-1H-pyrazol-3-yl)-1,3-thiazole-4-carboximidamide is unique due to its combined pyrazole and thiazole structures, which confer a distinct set of chemical and biological properties. This dual-ring system allows for diverse interactions with biological targets, making it a versatile compound in medicinal chemistry .
特性
分子式 |
C8H9N5S |
|---|---|
分子量 |
207.26 g/mol |
IUPAC名 |
2-(1-methylpyrazol-3-yl)-1,3-thiazole-4-carboximidamide |
InChI |
InChI=1S/C8H9N5S/c1-13-3-2-5(12-13)8-11-6(4-14-8)7(9)10/h2-4H,1H3,(H3,9,10) |
InChIキー |
VMSKSKKZFAUXEX-UHFFFAOYSA-N |
正規SMILES |
CN1C=CC(=N1)C2=NC(=CS2)C(=N)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-Methanesulfonyl-2,6-diazaspiro[3.5]nonane](/img/structure/B13182887.png)

![2-[(Morpholin-4-yl)methyl]-1H-indole-3-carboxylic acid](/img/structure/B13182893.png)
![1-{1-[(tert-butoxy)carbonyl]piperidin-3-yl}-5-propyl-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B13182901.png)

![Ethyl 3-[4-(dimethylamino)phenyl]-2,2-dimethyl-3-oxopropanoate](/img/structure/B13182921.png)




![3-{[1-(Chloromethyl)cyclobutyl]methyl}oxolane](/img/structure/B13182944.png)


